REACTION_CXSMILES
|
C(O)CCO.CC1C=CC(S(OCC(CC2C=CC([N+]([O-])=O)=CC=2)COS(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1.[N+:41]([C:44]1[CH:51]=[CH:50][C:47]([CH2:48]Br)=[CH:46][CH:45]=1)([O-:43])=[O:42].[C:52]([O:60][CH2:61][CH3:62])(=[O:59])[CH2:53][C:54]([O:56][CH2:57][CH3:58])=[O:55].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[N+:41]([C:44]1[CH:51]=[CH:50][C:47]([CH2:48][CH:53]([C:54]([O:56][CH2:57][CH3:58])=[O:55])[C:52]([O:60][CH2:61][CH3:62])=[O:59])=[CH:46][CH:45]=1)([O-:43])=[O:42] |f:4.5.6|
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ditosyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
compound 25
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C1=CC=C(C=C1)C)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesis
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |